N-(4-butylphenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
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Description
N-(4-butylphenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H20ClN3OS2 and its molecular weight is 417.97. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Intermolecular Interactions
The molecular structure and intermolecular interactions of compounds similar to N-(4-butylphenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide have been studied. These compounds exhibit a 'V' shape with various intermolecular interactions like N–H···O, N–H···N, and C–H···N hydrogen bonds, contributing to their 3-D arrangement. Such studies are crucial for understanding the physical and chemical properties of these molecules (Boechat et al., 2011).
Antitumor Potential
Compounds bearing structural similarities to this compound have shown potential antitumor activity. They have been evaluated against human tumor cell lines, indicating their significance in cancer research (Yurttaş et al., 2015).
Synthesis Methods
Novel synthesis methods for derivatives of this compound have been developed, employing techniques like carbodiimide condensation. Such research is pivotal for exploring more efficient and diverse ways of synthesizing these compounds for various applications (Yu et al., 2014).
Antibacterial Properties
Studies have also been conducted on similar compounds to evaluate their antibacterial properties against various bacteria, which is vital for the development of new antibacterial agents (Desai et al., 2008).
Pharmacological Activities
Research has highlighted the pharmacological activities of thiadiazole derivatives, including anticancer, antibacterial, and antifungal properties. This demonstrates the broad spectrum of potential therapeutic applications for these compounds (Tamer & Qassir, 2019).
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3OS2/c1-2-3-6-14-9-11-15(12-10-14)22-18(25)13-26-20-23-19(24-27-20)16-7-4-5-8-17(16)21/h4-5,7-12H,2-3,6,13H2,1H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVGHFYSDNVREU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.